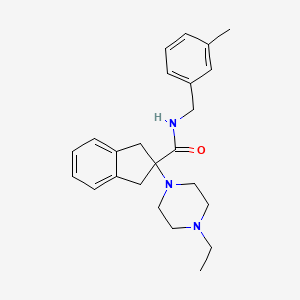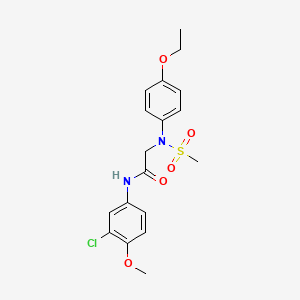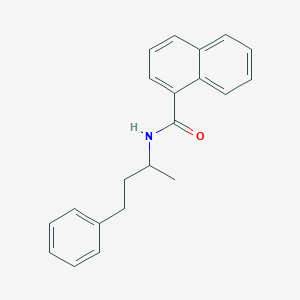
N'-(1-propylbutylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-propylbutylidene)benzenesulfonohydrazide, also known as PBBS, is a chemical compound that has been widely studied for its potential use in various scientific applications. PBBS is a sulfonohydrazide derivative that has shown promising results in fields such as medicinal chemistry, drug development, and materials science.
Mecanismo De Acción
The exact mechanism of action of N'-(1-propylbutylidene)benzenesulfonohydrazide is not fully understood, but it is believed to act on various targets within the cell. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis, the suppression of protein expression, and the modulation of immune responses. It has also been shown to have anti-inflammatory properties, and to enhance the activity of certain antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-(1-propylbutylidene)benzenesulfonohydrazide in lab experiments is its ease of synthesis and availability. Additionally, this compound has been shown to be stable under various conditions, making it a useful reagent in a variety of experimental setups. However, one limitation of this compound is its potential toxicity, which must be carefully considered when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving N'-(1-propylbutylidene)benzenesulfonohydrazide. One area of interest is the development of new bioactive compounds based on this compound derivatives. Additionally, this compound could be further investigated for its potential use in drug development, particularly in the treatment of cancer and neurodegenerative diseases. Further studies could also focus on the mechanism of action of this compound, and the identification of specific molecular targets within the cell.
Métodos De Síntesis
N'-(1-propylbutylidene)benzenesulfonohydrazide can be synthesized through a multistep process that involves the reaction of 4-nitrobenzenesulfonyl chloride with propylbutylamine, followed by reduction with hydrazine hydrate. The final product is obtained through the condensation of the resulting hydrazine derivative with benzaldehyde.
Aplicaciones Científicas De Investigación
N'-(1-propylbutylidene)benzenesulfonohydrazide has been extensively studied for its potential use as a starting material in the synthesis of various bioactive compounds. It has also been investigated for its antibacterial, antifungal, and antitumor properties. This compound has been used as a ligand in the synthesis of metal complexes, and as a reagent in the preparation of functional materials.
Propiedades
IUPAC Name |
N-(heptan-4-ylideneamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-3-8-12(9-4-2)14-15-18(16,17)13-10-6-5-7-11-13/h5-7,10-11,15H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAEOFDKCJZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNS(=O)(=O)C1=CC=CC=C1)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5106852.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5106863.png)
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-chlorobenzoate](/img/structure/B5106878.png)
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5106884.png)

![1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B5106893.png)
![1-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106903.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5106939.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5106947.png)
![1-[4-(4-iodophenoxy)butyl]-1H-imidazole](/img/structure/B5106954.png)
![2-[(2-fluorophenoxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5106960.png)

